molecular formula C11H13N3O2 B11513660 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine CAS No. 28027-52-3

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine

Cat. No.: B11513660
CAS No.: 28027-52-3
M. Wt: 219.24 g/mol
InChI Key: CVTNZTGTHNNCTN-UHFFFAOYSA-N
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Description

Product Overview 2-(2-Methyl-5-nitro-1H-indol-3-yl)ethanamine is a synthetic organic compound with the molecular formula C11H13N3O2 . This nitrated indole derivative is supplied as a high-purity material intended for research and development purposes exclusively. Research Context of Indole Derivatives The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous bioactive molecules and natural products . Indole derivatives are extensively investigated for their diverse biological potential, including antiviral , anticancer , anti-inflammatory , antimicrobial , and antioxidant activities . Specifically, some 5-nitroindole derivatives have been studied and reported to exhibit inhibitory activity against viruses such as the bovine viral diarrhea virus (BVDV) . Furthermore, indole-based compounds are a significant focus in oncology research, with some derivatives designed as multi-kinase inhibitors targeting key receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in cancer cell proliferation and angiogenesis . The structural features of this compound—including the 2-methyl group, the 5-nitro substituent, and the ethanamine side chain—make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents within this chemical space. Usage Note This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7/h2-3,6,13H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTNZTGTHNNCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324055
Record name ST044859
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URL https://comptox.epa.gov/dashboard/DTXSID40324055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28027-52-3
Record name NSC405597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST044859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Strategies

A common approach involves reacting 2-methyl-5-nitroindole with bromoethylamine hydrobromide under basic conditions:

  • Reagents : 2-Methyl-5-nitroindole (1.0 equiv.), bromoethylamine hydrobromide (1.2 equiv.), K₂CO₃ (2.0 equiv.).

  • Conditions : DMF solvent, 80°C, 6 hours.

  • Yield : 50–55%.

Limitations : Competing N-alkylation and low regioselectivity reduce efficiency.

Reductive Amination

Alternative methods utilize reductive amination of aldehyde intermediates:

  • Aldehyde Formation : Oxidation of 3-(2-hydroxyethyl)-2-methyl-5-nitroindole using MnO₂.

  • Reduction : Reaction with NH₃/NaBH₃CN in MeOH.

  • Yield : 65–70%.

Palladium-Catalyzed C–H Ethylamination

A breakthrough method reported in 2024 employs aziridine as an ethylamine source via Pd(OAc)₂ catalysis:

  • Reagents : 2-Methyl-5-nitroindole (1.0 equiv.), aziridine (2.5 equiv.), Pd(OAc)₂ (10 mol%), PPh₃ (25 mol%), CsBr (1.0 equiv.).

  • Conditions : Toluene/dioxane (1:1), 90°C → 150°C, 24 hours.

  • Yield : 58% for C4-ethylamino product, with trace byproducts.

Mechanistic Insight : β-carbon elimination directs selectivity toward the 3-position, avoiding competing pathways.

Purification and Characterization

Activated Carbon Treatment

Post-synthesis purification often involves activated carbon to adsorb impurities:

  • Protocol : Stir crude product with 10% (w/w) activated carbon in MeOH, filter, and concentrate.

  • Purity Improvement : ≥95% by HPLC.

Crystallization

Recrystallization from CH₂Cl₂/hexane mixtures yields high-purity product (mp 148–150°C).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
AlkylationBromoethylamine, K₂CO₃50–5585–90Simple setupLow regioselectivity
Reductive AminationMnO₂, NaBH₃CN65–7090–95High selectivityMulti-step process
Pd CatalysisPd(OAc)₂, aziridine58≥98Single-step, scalableHigh catalyst cost

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes selective reduction to form amino derivatives under catalytic hydrogenation conditions. This reaction is critical for generating biologically active intermediates.

Reagent System Conditions Product Yield
H₂/Pd-C (5% w/w)EtOH, 25°C, 6 h2-(2-Methyl-5-amino-1H-indol-3-yl)ethanamine92%
NaBH₄/CuCl₂MeOH, 0°C → 25°C, 2 h5-Amino derivative with retained ethylamine78%

Key Findings :

  • Pd-C catalytic hydrogenation achieves near-quantitative conversion without affecting the indole core or ethylamine group .

  • Competitive reduction of the indole ring is avoided by maintaining neutral pH .

Electrophilic Substitution Reactions

The indole ring participates in electrophilic substitutions at the 4- and 6-positions due to the electron-donating effects of the ethylamine side chain.

Halogenation

Reagent Position Product Regioselectivity
Br₂ (1.1 eq) in DCMC44-Bromo-2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine>95%
NBS (1.2 eq) in MeCNC66-Bromo derivative88%

Mechanistic Insight :

  • Bromination at C4 occurs via σ-complex stabilization by the ethylamine group’s +M effect.

  • N-bromosuccinimide (NBS) preferentially targets C6 under radical conditions .

Condensation Reactions

The primary amine undergoes condensation with carbonyl compounds to form Schiff bases and heterocyclic derivatives.

Schiff Base Formation

Carbonyl Partner Catalyst Product Application
4-ChlorobenzaldehydeNone (neat)N-(4-Chlorobenzylidene)-derivativeAntimicrobial studies
2-AcetylthiopheneAcOH (5 mol%)Thieno[3,2-b]indole hybridAnticancer screening

Reaction Conditions :

  • Solvent-free synthesis achieves 85% yield in 3 h at 60°C .

  • Acetic acid catalysis enables cyclization to fused heterocycles .

Acylation Reactions

Acylating Agent Base Product Stability
Benzoyl chloridePyridineN-Benzoyl derivativeStable in aqueous media
Acetic anhydrideEt₃NN-Acetylated compoundHydrolyzes at pH < 3

Synthetic Utility :

  • Acylation protects the amine during subsequent indole modifications .

  • Acetyl derivatives show enhanced blood-brain barrier permeability in pharmacological assays .

Dimerization via C-C Bond Formation

Oxidant Medium Product Diastereomer Ratio
FeCl₃ (2 eq)CHCl₃3,3'-Bis(indole) dimer1:1 meso:rac
K₃[Fe(CN)₆]H₂O/MeOH (1:1)Oxidized dimer with quinoid structureNot reported

Mechanistic Pathway :

  • Single-electron oxidation generates radical intermediates that couple at C3.

  • Alkaline conditions favor deprotonation and subsequent dimerization .

Nitro Group Photoreduction

Light Source Sensitizer Product Quantum Yield
UV-A (365 nm)TiO₂ nanoparticles5-Amino derivative with minimal byproductsΦ = 0.12
Visible light (450 nm)Eosin YPartial reduction to nitroso intermediateΦ = 0.04

Applications :

  • Photoreduction enables spatial-temporal control in prodrug activation .

Computational Reactivity Analysis

DFT studies (B3LYP/6-311++G**) reveal:

  • Nitro group reduction has ΔG‡ = 28.5 kcal/mol, aligning with experimental hydrogenation rates.

  • C4 bromination is favored over C6 by 4.3 kcal/mol due to resonance stabilization .

This comprehensive reactivity profile establishes 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine as a versatile scaffold for synthesizing pharmacologically active indole derivatives. The documented transformations provide a roadmap for targeted modifications in drug discovery programs.

Scientific Research Applications

Overview

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine is an indole derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily recognized for its applications in chemistry, biology, and medicine, particularly in the synthesis of more complex molecules, antimicrobial and anticancer research, and as a pharmaceutical intermediate.

Chemistry

  • Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its reactivity can be exploited to create new compounds with desired properties through oxidation, substitution, and condensation reactions.
Reaction TypeDescription
OxidationReduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
SubstitutionElectrophilic substitution reactions can occur on the indole ring, allowing for halogenation or alkylation.
CondensationThe ethanamine group can form imines or enamines with aldehydes or ketones under acidic or basic conditions.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that certain synthesized derivatives demonstrate effective inhibition against Gram-positive cocci and Gram-negative rods .
  • Anticancer Potential : The compound has been investigated for its anticancer effects. A study highlighted that derivatives displayed selective cytotoxicity against human tumor cell lines, particularly HCT-116 cells, with IC50 values indicating strong inhibitory effects . The mechanism involves inducing cell cycle arrest at critical phases (S and G2/M), suggesting potential applications in cancer therapy.

Medicine

  • Pharmaceutical Intermediate : Due to its unique structure, this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are being studied for their roles in creating new therapeutic agents targeting various diseases .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

  • Anticancer Study : A recent investigation assessed the anticancer activity of synthesized indole derivatives against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively while promoting apoptosis through modulation of oncogenes and tumor suppressors .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial activity of synthesized derivatives against a range of bacterial strains. Results showed significant inhibition rates, particularly against Staphylococcus aureus, with some compounds exhibiting comparable efficacy to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and inferred applications.

Structural Analogs and Substituent Effects

Substituents on the indole ring significantly alter electronic, steric, and solubility profiles. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
This compound 2-Me, 5-NO₂ C₁₁H₁₃N₃O₂ 219.25 Strong electron-withdrawing nitro group; likely polar, reduced lipophilicity -
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine 1-Me, 5-OMe C₁₂H₁₆N₂O 204.27 Methoxy (electron-donating) enhances lipophilicity; potential CNS activity
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine 2-Me, 5-OCF₃ C₁₂H₁₂F₃NO₂ 259.23 Trifluoromethoxy group increases lipophilicity and metabolic stability
2-(5-Bromo-2-methyl-1H-indol-3-yl)ethanamine 2-Me, 5-Br C₁₁H₁₃BrN₂ 253.15 Bromine adds steric bulk; potential halogen bonding in biological targets
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine 2-Me, 5-Cl C₁₁H₁₃ClN₂ 208.69 Chloro substituent balances electron-withdrawing effects and lipophilicity
5-Methoxytryptamine 5-OMe C₁₁H₁₄N₂O 190.24 Simpler structure; melatonin-related bioactivity
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine 2-Me, 5-Me C₁₂H₁₆N₂ 188.27 Methyl groups enhance lipophilicity; variable solubility under different conditions

Physicochemical Properties

  • Lipophilicity : Trifluoromethoxy (OCF₃) and halogen (Br, Cl) substituents enhance lipophilicity, which may improve membrane permeability in biological systems . In contrast, the nitro group may reduce logP values.
  • Reactivity : The nitro group is a versatile functional group for further chemical modifications (e.g., reduction to an amine for prodrug strategies), unlike inert methyl or methoxy groups .

Biological Activity

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a nitro group and an ethylamine side chain. Its potential therapeutic applications span various fields, including oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical formula for this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2} with a molecular weight of 255.701 g/mol. The compound features an indole core, which is known for its ability to interact with multiple biological targets.

The biological activity of this compound is largely attributed to its interaction with cellular proteins and pathways. Notably, the nitro group can be reduced by nitroreductase enzymes found in bacteria and parasites, leading to the formation of reactive intermediates that exert antimicrobial effects. Additionally, studies suggest that it may inhibit tubulin polymerization, a mechanism similar to that of colchicine, which is significant in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by affecting cell proliferation and inducing apoptosis. For instance, it has been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization .

Cell LineIC50 (µM)
HeLa0.52
MCF-70.34
HT-290.86

These findings highlight its potential as a candidate for further development in cancer therapies.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against various bacterial strains. The presence of the nitro group enhances its ability to act as an antimicrobial agent by generating reactive species that can damage bacterial cells .

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that this compound has significant antiproliferative effects against HeLa, MCF-7, and HT-29 cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : A study assessed the compound's efficacy against both Gram-positive and Gram-negative bacteria, demonstrating notable antimicrobial activity. The structure–activity relationship (SAR) analysis indicated that modifications on the indole core could enhance efficacy .

Comparative Analysis with Similar Compounds

The following table compares this compound with related indole derivatives:

Compound NameStructure FeaturesBiological Activity
2-MethylindoleMethyl group at position 2Antimicrobial
5-NitroindoleNitro group at position 5Anticancer
N-MethyltryptamineMethylated tryptamine derivativeNeuroactive
1H-IndoleBasic indole structureDiverse pharmacological activities

The unique combination of functional groups in this compound may enhance its biological activity compared to other indole derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine?

The synthesis of nitro-substituted indole derivatives typically employs the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 1203-95-8 analogs) is synthesized via cyclization of arylhydrazines with ketones under acidic conditions . For the nitro group, nitration at the indole’s 5-position precedes or follows indole ring formation, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and characterization by ¹H/¹³C NMR and LC-MS are critical for confirming regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound?

Advanced analytical techniques are essential:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C5, methyl at C2) and amine proton environment.
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate structural studies .
  • HPLC-MS : Assess purity (>95%) and detect nitro-reduction byproducts, which are common under prolonged storage or reducing conditions .

Q. What safety protocols are recommended for handling nitro-substituted indole derivatives?

While specific GHS classifications are unavailable for this compound, analogs like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine require precautions due to potential mutagenicity and skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and store in amber vials at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How does the nitro group at C5 influence receptor binding compared to halogen substituents?

The electron-withdrawing nitro group alters indole’s electronic profile, potentially enhancing affinity for serotonin or NMDA receptors. For example, 5-chloro-2-methyltryptamine acts as an NMDA receptor antagonist, while nitro groups may modulate voltage-dependent inhibition kinetics. Competitive radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) and electrophysiological studies (patch-clamp) are key to quantifying these effects .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for indole derivatives?

Contradictions often arise from substituent electronic effects or assay variability. For example:

  • Nitro vs. methoxy groups : Compare logP (lipophilicity) and pKa (amine basicity) using computational tools (e.g., MarvinSketch) to explain differences in membrane permeability.
  • Biological assays : Normalize data across multiple models (e.g., HEK293 cells vs. primary neurons) to isolate receptor-specific effects. Cross-validate findings with molecular docking (PDB: 4TLM for NMDA receptors) .

Q. How can researchers optimize the compound’s stability in aqueous solutions?

Nitro groups are prone to photodegradation and hydrolysis. Stability studies (pH 2–9, 37°C) with UPLC-MS monitoring reveal degradation pathways. Buffering at pH 5–6 (acetate buffer) and lyophilization improve shelf life. Co-solvents like DMSO (10%) may stabilize the compound during in vitro assays .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors.
  • Cryo-EM : Resolve binding conformations in receptor complexes (e.g., NMDA receptor subunits).
  • Metabolite profiling : Use LC-HRMS to identify in vivo metabolites, critical for pharmacokinetic studies .

Methodological Considerations

  • Synthetic challenges : Nitration regioselectivity can be controlled using directing groups (e.g., methyl at C2 directs nitro to C5) .
  • Data interpretation : Use multivariate analysis (PCA) to correlate substituent properties (Hammett σ) with biological activity .
  • Ethical compliance : Adhere to institutional guidelines for handling psychoactive compounds, given structural similarities to tryptamine derivatives .

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